molecular formula C19H25N3O4 B10885294 Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone

Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone

Cat. No.: B10885294
M. Wt: 359.4 g/mol
InChI Key: IZXVXUJJNOOBKR-UHFFFAOYSA-N
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Description

Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone is a complex organic compound that features both azepane and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the azepane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove nitro groups or reduce carbonyl compounds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl-piperidin-3-yl-methanone: This compound shares a similar structure but lacks the nitro group.

    1-Azepanyl[1-(3-chlorobenzyl)-3-piperidinyl]methanone: This compound has a similar core structure but with different substituents.

Uniqueness

Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

azepan-1-yl-[1-(3-nitrobenzoyl)piperidin-3-yl]methanone

InChI

InChI=1S/C19H25N3O4/c23-18(15-7-5-9-17(13-15)22(25)26)21-12-6-8-16(14-21)19(24)20-10-3-1-2-4-11-20/h5,7,9,13,16H,1-4,6,8,10-12,14H2

InChI Key

IZXVXUJJNOOBKR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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